3,4,5-Trimethoxyphenylglyoxal hydrate
Description
Significance of Arylglyoxal Scaffolds in Organic and Medicinal Chemistry Research
The core structure of an arylglyoxal is a privileged scaffold in both organic and medicinal chemistry. nih.govresearchgate.net A "scaffold" refers to a central chemical framework upon which various functional groups can be built to create a library of diverse compounds. researchgate.net The significance of arylglyoxal scaffolds lies in their ability to act as precursors for a vast range of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. researchgate.netacs.org
Nitrogen-containing heterocycles, in particular, are of immense interest as they form the core of many natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.govjuniperpublishers.com The reactivity of the dicarbonyl system in arylglyoxals makes them ideal partners in condensation reactions with various nucleophiles, leading to the efficient construction of complex molecules like imidazoles, quinoxalines, and pyrimidines. nih.govnih.govnih.gov This synthetic accessibility allows medicinal chemists to systematically modify the periphery of the scaffold, fine-tuning the pharmacological properties of the resulting molecules to enhance potency, selectivity, or pharmacokinetic profiles. nih.govrsc.org The pursuit of novel bioactive agents continually drives the exploration of new synthetic routes utilizing these versatile scaffolds. nih.gov
Historical Context of 3,4,5-Trimethoxyphenylglyoxal Hydrate (B1144303) in Academic Literature
While the broader class of arylglyoxals has been studied for over a century, the specific compound 3,4,5-Trimethoxyphenylglyoxal hydrate is a more recent subject of focused academic interest. Its emergence in the literature coincides with the growing importance of the 3,4,5-trimethoxyphenyl moiety as a key pharmacophore. This structural motif is found in several biologically active molecules, including the well-known tubulin inhibitor colchicine (B1669291). nih.gov The initial synthesis and characterization of this compound were likely driven by the need for versatile building blocks for creating analogues of these natural products. Research into its synthetic applications, particularly in the creation of heterocyclic libraries for drug discovery, has gained momentum in recent decades.
Research Landscape and Thematic Areas for the Chemical Compound
The research landscape for this compound is primarily centered on its application as a synthetic intermediate. The main thematic areas of investigation include:
Synthesis of Heterocyclic Compounds: A significant portion of research focuses on using the compound as a precursor for various nitrogen-containing heterocycles. mdpi.com This includes the synthesis of imidazole (B134444), quinoxaline (B1680401), and pyrimidine (B1678525) derivatives, which are scaffolds of high value in medicinal chemistry. nih.govnih.govnih.gov
Multicomponent Reactions (MCRs): The compound is an attractive substrate for MCRs, which are one-pot reactions involving three or more reactants to form a single product. nih.gov MCRs are highly valued for their efficiency and atom economy, aligning with the principles of green chemistry. nih.gov
Development of Bioactive Molecules: Research implicitly connects the use of this glyoxal (B1671930) to the development of new therapeutic agents. By incorporating the 3,4,5-trimethoxyphenyl group, scientists aim to synthesize novel compounds with potential applications, for instance, as antiproliferative or anti-inflammatory agents. nih.govnih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
150114-69-5 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-6H,1-3H3 |
InChI Key |
OWONHIWZFXFPFS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Established Synthetic Routes for 3,4,5-Trimethoxyphenylglyoxal Hydrate (B1144303)
The most common and well-documented approach for the synthesis of 3,4,5-Trimethoxyphenylglyoxal hydrate involves the oxidation of the methyl ketone group of an aromatic precursor.
Oxidation of Aromatic Precursors
The primary starting material for the synthesis of this compound is 3',4',5'-Trimethoxyacetophenone (B153969). nih.govsigmaaldrich.com This compound provides the necessary carbon skeleton and the foundational trimethoxyphenyl group. The key transformation is the oxidation of the acetyl group to a glyoxal (B1671930) moiety.
A prominent method for the conversion of aryl methyl ketones to the corresponding aryl glyoxals is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent. This reaction is a well-established and reliable method for the α-oxidation of ketones. The reaction proceeds by the oxidation of the methylene (B1212753) group adjacent to the carbonyl group to furnish a 1,2-dicarbonyl compound.
The mechanism of the Riley oxidation involves the enol form of the ketone attacking the electrophilic selenium center of selenium dioxide. Subsequent rearrangement and dehydration steps lead to the formation of the desired glyoxal. The reaction is typically carried out in solvents like dioxane or ethanol (B145695), often with the addition of a small amount of water.
Potassium permanganate (B83412) (KMnO₄) is a powerful and versatile oxidizing agent in organic synthesis. researchgate.net It is capable of oxidizing a wide range of organic molecules, including the side chains of aromatic rings. researchgate.net However, the oxidation of acetophenones with potassium permanganate can be less selective than with selenium dioxide. Under harsh conditions (e.g., high temperatures and strong basic or acidic media), potassium permanganate can lead to over-oxidation, cleaving the bond between the carbonyl group and the aromatic ring to yield benzoic acid derivatives.
Controlling the reaction conditions is therefore crucial to selectively oxidize the methyl group to a glyoxal. Milder conditions, such as using a buffered medium or controlling the temperature, can favor the formation of the desired dicarbonyl compound. For example, the oxidation of some alkyl arenes to the corresponding α-ketones has been achieved in good yields using potassium permanganate in acetonitrile. However, specific and reliable protocols for the selective synthesis of this compound using potassium permanganate are not extensively documented in the scientific literature, suggesting that this method may be less efficient or harder to control for this particular substrate compared to selenium dioxide oxidation.
Alternative Synthetic Pathways
An important alternative pathway to this compound involves the synthesis of an intermediate, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. This α-bromoketone can then be converted to the desired glyoxal.
The synthesis of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one is achieved through the bromination of 3',4',5'-trimethoxyacetophenone. A described procedure involves treating a solution of 1-(3,4,5-trimethoxyphenyl)ethan-1-one in anhydrous diethyl ether with bromine at 0 °C, followed by stirring at room temperature.
Once the α-bromoketone is obtained, it can be oxidized to the glyoxal via methods like the Kornblum oxidation. The Kornblum oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert primary halides and tosylates to aldehydes. In the context of α-haloketones, this reaction can yield the corresponding α-ketoaldehydes (glyoxals). The reaction typically involves heating the α-bromoketone in DMSO, often in the presence of a mild base like sodium bicarbonate. While the Kornblum oxidation is a well-established method, specific yield and condition optimization data for 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one are not widely reported.
Reaction Conditions and Yield Optimization
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts.
Influence of Solvents and Temperature
The choice of solvent can significantly impact the rate and outcome of the oxidation reactions. For selenium dioxide oxidations, polar aprotic solvents like dioxane are commonly employed. The solubility of selenium dioxide can be a limiting factor, and the addition of water is often necessary to facilitate the reaction. The temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and the formation of over-oxidation products. Therefore, a balance must be struck to achieve a reasonable reaction time with a high yield of the desired product.
For the Kornblum oxidation of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, DMSO acts as both the solvent and the oxidant. The temperature is a key factor influencing the reaction rate. While higher temperatures accelerate the conversion, they can also promote side reactions.
The following interactive data tables, based on findings for analogous reactions, illustrate the influence of reaction conditions on the yield of aryl glyoxals.
Table 1: Influence of Solvent and Temperature on the Yield of Aryl Glyoxals via Selenium Dioxide Oxidation (Analogous Reactions) Note: This data is representative of general findings for aryl methyl ketone oxidations and not specific to 3,4,5-trimethoxyacetophenone.
| Solvent | Temperature (°C) | Typical Yield Range (%) |
|---|---|---|
| Dioxane/Water | 90-100 | 70-98 |
| Ethanol/Water | 80-90 | 65-95 |
| Acetic Acid | 110-120 | 50-70 |
| Dimethyl Sulfoxide (Microwave) | 150 | ~99 |
Table 2: Influence of Reaction Conditions on the Yield of Aryl Glyoxals via Kornblum Oxidation of α-Bromoketones (Analogous Reactions) Note: This data is representative of general findings for Kornblum oxidations and not specific to 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one.
| Solvent | Base | Temperature (°C) | Typical Yield Range (%) |
|---|---|---|---|
| DMSO | NaHCO₃ | 100-120 | 60-85 |
| DMSO | Triethylamine | 80-100 | 65-90 |
| DMSO | None | 130-150 | 50-75 |
Catalyst Systems and Reagent Stoichiometry
The efficiency and success of the synthesis of this compound are highly dependent on the judicious choice of catalyst systems and the precise control of reagent stoichiometry in each step.
For the initial Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, traditional Lewis acids are commonly employed as catalysts. Aluminum chloride (AlCl₃) is a frequently used catalyst for this reaction. nih.gov The stoichiometry of the reactants and catalyst is a critical parameter. Typically, a slight excess of the acylating agent and the Lewis acid catalyst relative to the aromatic substrate is used to drive the reaction to completion.
| Reaction Step | Reactants | Catalyst | Reagent Molar Ratio | Solvent | Reference |
| Friedel-Crafts Acylation | 1,2,3-Trimethoxybenzene, Acetyl chloride | Aluminum chloride (AlCl₃) | 1 : 1.2 : 1.1 (Substrate:Acylating Agent:Catalyst) | Dichloromethane | chemicalbook.com |
| Friedel-Crafts Acylation | 1,2,3-Trimethoxybenzene, Adipoyl chloride | Aluminum chloride (AlCl₃) | 2 : 1 : 2.2 (Substrate:Acylating Agent:Catalyst) | Dichloromethane | acs.org |
In the subsequent oxidation step of 3',4',5'-trimethoxyacetophenone to 3,4,5-Trimethoxyphenylglyoxal, selenium dioxide is used as the oxidant. This reaction is typically carried out in a suitable solvent system, such as aqueous dioxane, and often requires heating to proceed at a reasonable rate. The stoichiometry is generally a slight excess of selenium dioxide to ensure complete conversion of the acetophenone (B1666503).
| Reaction Step | Reactant | Oxidizing Agent | Reagent Molar Ratio | Solvent | Reference |
| Oxidation | Acetophenone (model reaction) | Selenium dioxide (SeO₂) | 1 : 1 | Dioxane/Water |
Green Chemistry Principles in Synthesis of the Chemical Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, aiming to reduce environmental impact and enhance safety. In the context of this compound synthesis, these principles can be applied to the key synthetic steps.
The traditional Friedel-Crafts acylation, while effective, often utilizes stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of acidic waste during workup. ruc.dk Research into greener alternatives has focused on the use of more environmentally benign and recyclable catalysts. Solid acid catalysts, such as sulfated zirconia and zeolites, have been investigated as replacements for traditional Lewis acids. rsc.orgroutledge.com These solid catalysts can often be recovered and reused, minimizing waste. Furthermore, the use of bismuth triflate as a water-tolerant, recyclable Lewis acid catalyst has been explored for Friedel-Crafts acylations. ruc.dk Another approach involves using methanesulfonic anhydride (B1165640) as a metal- and halogen-free activating agent, which produces minimal and biodegradable waste. organic-chemistry.orgacs.org The use of deep eutectic solvents (DESs) as both catalysts and reaction media also presents a greener alternative, offering advantages such as biodegradability and recyclability. researchgate.net
For the oxidation step, while selenium dioxide is effective, it is also a toxic reagent. The development of catalytic oxidation methods using greener oxidants like hydrogen peroxide or molecular oxygen would represent a significant advancement in the green synthesis of this compound.
Chemical Reactivity and Mechanistic Studies
Reactivity of the Glyoxal (B1671930) Moiety
The glyoxal functional group, an α-ketoaldehyde, is characterized by two adjacent carbonyl carbons. This arrangement results in a highly electrophilic system prone to a variety of reactions. The presence of the electron-donating trimethoxyphenyl ring slightly modulates the reactivity of the adjacent ketone carbonyl, but the terminal aldehyde remains particularly susceptible to nucleophilic attack. The compound's existence as a hydrate (B1144303) is a direct consequence of the high electrophilicity of the aldehyde carbon, which readily undergoes nucleophilic addition of water to form a geminal diol. cdnsciencepub.com
Nucleophilic Addition Reactions
The fundamental reaction of the glyoxal moiety is nucleophilic addition to its carbonyl carbons. Due to reduced steric hindrance and the lack of an electron-donating alkyl group, the aldehyde carbonyl is significantly more electrophilic and reactive than the ketone carbonyl. nih.gov A nucleophile (Nu⁻) will preferentially attack the aldehyde carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. ptfarm.pl This intermediate is then typically protonated to yield an alcohol. nih.gov
The general mechanism proceeds in two steps:
Nucleophilic attack on the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. nih.gov
Protonation of the resulting alkoxide ion to form a neutral alcohol. nih.gov
This reactivity is exemplified by the very formation of 3,4,5-trimethoxyphenylglyoxal hydrate, where water acts as the nucleophile. cdnsciencepub.com Other nucleophiles, such as alcohols or cyanide, can also add to the carbonyl groups, with the aldehyde being the more reactive site. ptfarm.pl
Condensation Reactions with Nitrogen-Containing Nucleophiles
The dicarbonyl structure of the glyoxal moiety is an excellent substrate for condensation reactions with bifunctional nitrogen-containing nucleophiles, leading to the formation of various nitrogen heterocycles. These reactions typically involve initial nucleophilic addition at one or both carbonyls, followed by intramolecular cyclization and dehydration to form a stable aromatic heterocyclic ring.
A classic method for synthesizing substituted imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). asianpubs.orgstackexchange.comacs.org In this context, 3,4,5-trimethoxyphenylglyoxal can serve as the 1,2-dicarbonyl component. The reaction proceeds by condensing the glyoxal with ammonia and another aldehyde to form the imidazole (B134444) ring.
A closely related and highly relevant reaction is the condensation of an arylglyoxal with an o-phenylenediamine (B120857) to form quinoxalines. researchgate.netorientjchem.orgsapub.org This reaction underscores the utility of the glyoxal moiety in building heterocyclic systems. The mechanism involves the stepwise condensation of the two amine groups with the two carbonyl groups of the glyoxal, followed by dehydration. researchgate.net
Table 1: Synthesis of Quinoxalines from Arylglyoxals and Diamines
| Arylglyoxal Reactant | Diamine Reactant | Product | Yield (%) | Reference |
| Phenylglyoxal (B86788) | o-Phenylenediamine | 2-Phenylquinoxaline | High | researchgate.net |
| Substituted Arylglyoxals | Substituted o-Phenylenediamines | 2-Arylquinoxalines | 68-96 | researchgate.net |
| Glyoxal | o-Phenylenediamine | Quinoxaline (B1680401) | - | sapub.org |
The 1,2-dicarbonyl unit is a key synthon for the formation of 1,2,4-triazines. A common synthetic route involves the cyclocondensation of an α-ketoaldehyde, such as 3,4,5-trimethoxyphenylglyoxal, with an amidrazone. The reaction is believed to proceed via initial condensation between the more electrophilic aldehyde group and the more nucleophilic hydrazine (B178648) part of the amidrazone. This is followed by an intramolecular cyclization involving the remaining keto group and the amide NH₂, which after dehydration, yields the 1,2,4-triazine (B1199460) ring. A variety of 1,2,4-triazine derivatives have been synthesized using this general approach. ptfarm.plrsc.orgorganic-chemistry.orgnih.gov
Oxidation and Reduction Pathways of the α-Ketoaldehyde
The two carbonyl groups of the glyoxal moiety can undergo both oxidation and reduction.
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This can occur under various oxidizing conditions. For instance, the oxidation of aryl methyl ketones to arylglyoxals can be achieved with reagents like selenium dioxide or copper(II) chloride in DMSO, indicating that the glyoxal structure is the product of oxidation, but further oxidation to the corresponding phenylglyoxylic acid is also possible. niscpr.res.insemanticscholar.orgacs.org
Reduction: The carbonyl groups are susceptible to reduction by hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com In 3,4,5-trimethoxyphenylglyoxal, NaBH₄ would reduce both the aldehyde and the ketone to their corresponding alcohols, yielding 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol. The aldehyde is generally reduced faster than the ketone. youtube.comlibretexts.org
Table 2: Reduction of Carbonyls with Sodium Borohydride
| Carbonyl Type | Product | Reagent | Reference |
| Aldehyde | Primary Alcohol | NaBH₄ | masterorganicchemistry.comlibretexts.org |
| Ketone | Secondary Alcohol | NaBH₄ | masterorganicchemistry.comlibretexts.org |
Disproportionation (Cannizzaro Reaction): In the absence of α-hydrogens and the presence of a strong base, α-ketoaldehydes like phenylglyoxal can undergo an intramolecular Cannizzaro reaction. adichemistry.com This is a disproportionation reaction where one carbonyl group is oxidized and the other is reduced. The reaction involves a nucleophilic attack of hydroxide (B78521) on the ketone carbonyl, followed by an intramolecular hydride transfer from the hydrate of the aldehyde to the ketone, yielding an α-hydroxy carboxylic acid. asianpubs.orgstackexchange.comasianpubs.org For 3,4,5-trimethoxyphenylglyoxal, this would result in the formation of 3,4,5-trimethoxymandelic acid. The intramolecular version of this reaction is generally faster than an intermolecular reaction. cdnsciencepub.comstackexchange.com
Reactivity of the Trimethoxyphenyl Ring System
The benzene (B151609) ring is substituted with three methoxy (B1213986) (-OCH₃) groups and a glyoxal (-COCHO) group. The reactivity of the ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of these substituents. libretexts.org
Glyoxal Group (-COCHO): This group contains two carbonyls and is strongly electron-withdrawing through both resonance and induction. It is a deactivating group and a meta-director. libretexts.org
In 3,4,5-trimethoxyphenylglyoxal, the directing effects of the substituents must be considered collectively. The three methoxy groups at positions 3, 4, and 5 strongly activate the ring. The powerful activating, ortho, para-directing influence of the methoxy groups generally overrides the deactivating, meta-directing effect of the glyoxal substituent. masterorganicchemistry.com
The potential sites for electrophilic attack are the C2 and C6 positions.
Attack at C2/C6: These positions are ortho to the methoxy group at C3 (or C5) and para to the methoxy group at C5 (or C3). They are also ortho to the deactivating glyoxal group. The concerted electron-donating effects of two methoxy groups strongly favor substitution at these sites.
Attack at C4: This position is between two methoxy groups and is sterically hindered.
Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur primarily at the C2 and C6 positions of the trimethoxyphenyl ring, as these sites are most activated by the cooperative effects of the methoxy groups. nih.govlibretexts.org
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Type | Activating/Deactivating | Directing Effect | Reference |
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | Ortho, Para | lumenlearning.compressbooks.pub |
| -COCHO (Glyoxal) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta | libretexts.org |
Electrophilic Aromatic Substitution Potentials
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (-OCH₃) groups. These groups increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to specific positions.
The methoxy groups are ortho, para-directing. In this specific substitution pattern:
The C4-methoxy group directs to the C3 and C5 positions.
The C3-methoxy group directs to the C2 and C4 positions.
The C5-methoxy group directs to the C4 and C6 positions.
Conversely, the glyoxal group (-COCHO) is an electron-withdrawing group and acts as a meta-director, deactivating the ring. The cumulative effect of these substituents determines the regioselectivity of substitution reactions. The most probable sites for electrophilic attack are the C2 and C6 positions, which are ortho to the C3 and C5 methoxy groups, respectively, and meta to the deactivating glyoxal group. The strong activating and directing influence of the methoxy groups generally overcomes the deactivating effect of the glyoxal substituent.
Directing Effects on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Methoxy | 3 | Electron-Donating | Ortho, Para (to C2, C4) |
| Methoxy | 4 | Electron-Donating | Ortho (to C3, C5) |
| Methoxy | 5 | Electron-Donating | Ortho, Para (to C4, C6) |
Substitution and Functionalization of Methoxy Groups
While less common than reactions on the aromatic ring or the glyoxal moiety, the methoxy groups themselves can be targets for functionalization. The ether linkages of the methoxy groups can be cleaved under harsh conditions using strong acids, such as hydrobromic acid (HBr) or boron tribromide (BBr₃), to yield the corresponding polyhydroxylated phenylglyoxal derivatives. For analogous compounds, it has been noted that methoxy groups can be substituted under appropriate conditions. Such transformations allow for the introduction of new functional groups, potentially altering the molecule's steric and electronic properties or enabling further derivatization, for instance, through O-alkylation of the resulting phenols.
Reaction Mechanism Elucidation for Key Transformations
The α-ketoaldehyde group is the primary site of reactivity for many of the key transformations involving this compound. Its adjacent, electrophilic carbonyl carbons are susceptible to nucleophilic attack, often initiating a cascade of reactions that result in the formation of complex heterocyclic structures.
Glyoxal's α-Ketoaldehyde Nucleophilic Attack and Cyclization
The formation of hydrates from aldehydes and ketones is a reversible addition of water to the carbonyl group. masterorganicchemistry.com In this compound, one of the carbonyls exists in this hydrated gem-diol form. In solution, an equilibrium exists between the hydrate and the free dicarbonyl compound, which is the reactive species in many cyclization reactions.
A prominent example of this reactivity is the synthesis of substituted 1,2,4-triazines. In this transformation, this compound is condensed with an aminoguanidine (B1677879) derivative. mdpi.com The mechanism proceeds through several steps:
Nucleophilic Attack: The terminal nitrogen of the aminoguanidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the glyoxal.
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a hydrazone-like imine.
Intramolecular Cyclization: A second, intramolecular nucleophilic attack occurs. The internal -NH₂ group of the guanidine (B92328) moiety attacks the remaining carbonyl carbon.
Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic 1,2,4-triazine ring.
This strategy has been employed to synthesize a variety of 5-aryl-1,2,4-triazine derivatives. mdpi.com Similarly, the reaction with other binucleophiles leads to different heterocyclic systems. For instance, condensation with (2E)-N-hydroxy-2-hydroxyimino-2-phenylethanamine affords substituted imidazole derivatives. researchgate.netresearchgate.net These reactions underscore the utility of this compound as a versatile building block in heterocyclic synthesis, driven by the fundamental reactivity of its α-ketoaldehyde group.
Examples of Cyclization Reactions
| Reactant | Product Type | Conditions | Reference |
|---|---|---|---|
| Aminoguanidine derivatives | 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazines | Glacial acetic acid, stirring for 33 h | mdpi.com |
| (2E)-N-hydroxy-2-hydroxyimino-2-phenylethanamine | 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole | Reaction followed by treatment with trimethyl phosphite (B83602) or chloroacetone | researchgate.netresearchgate.net |
Structural Modification Strategies
The design of new derivatives of this compound is guided by established medicinal chemistry principles. Key strategies involve targeting the reactive glyoxal moiety, altering the substitution pattern on the phenyl ring, and introducing new heterocyclic systems.
The adjacent carbonyl groups of the glyoxal moiety are highly reactive and represent a prime target for derivatization. These electrophilic centers readily participate in condensation reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic structures. A common strategy involves the reaction with diamino compounds. For instance, the condensation of an α-dicarbonyl compound, such as 3,4,5-trimethoxyphenylglyoxal, with a 1,2-diamino compound is a classical and widely used method for the synthesis of quinoxalines and their derivatives. sapub.orgnih.gov This reaction typically proceeds under mild conditions and can be facilitated by various catalysts. The versatility of this approach allows for the introduction of diverse substituents on the resulting quinoxaline ring by using appropriately substituted diamines, thereby enabling a systematic exploration of structure-activity relationships.
The bifunctional nature of aryl glyoxals, possessing both a reactive aldehyde and a ketone group, makes them valuable building blocks in multicomponent reactions for the synthesis of various heterocyclic compounds. acgpubs.org The reactivity of these carbonyl groups allows for nucleophilic attack followed by cyclization, leading to a diverse range of molecular scaffolds. acgpubs.org
The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore in many biologically active molecules, including the potent tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.govscribd.com Consequently, modifications of the methoxy substituents on this ring are a key strategy in the design of new analogs. The aim of these modifications is often to enhance binding affinity to biological targets and improve drug-like properties.
Research on combretastatin analogs has shown that while the TMP moiety is critical for activity, subtle changes to the methoxy groups can lead to significant differences in biological effect. nih.gov Strategies have included the replacement of one or more methoxy groups with other small substituents like hydroxyl, amino, or fluoro groups. acs.org For example, in some pyrazolo[3,4-d]pyrimidine derivatives, it was found that small substituents on the phenyl ring are preferable, and the presence of a 3-hydroxyl and 4-methoxyl group can be beneficial for antiproliferative activity. acs.org The synthesis of such analogs often involves starting from differently substituted benzaldehyde (B42025) or benzoic acid precursors. For instance, the synthesis of 3,4,5-trimethoxyaniline (B125895) from 3,4,5-trimethoxybenzoic acid provides a key intermediate for introducing the modified phenyl ring into various scaffolds. nih.gov
The introduction of heterocyclic rings is a well-established strategy in drug discovery to modulate a compound's properties. nih.govwikipedia.org Heterocycles can act as bioisosteres, improve solubility and metabolic stability, and provide additional interaction points with biological targets. researchgate.net In the context of 3,4,5-trimethoxyphenyl derivatives, various heterocyclic systems have been incorporated to create novel chemical entities.
Nitrogen-containing heterocycles are particularly prevalent in medicinal chemistry, with over half of all FDA-approved drugs containing such a ring system. nih.govwikipedia.org The synthesis of derivatives bearing these moieties can be achieved through various synthetic routes. For example, pyridine-based heterocycles can be synthesized and linked to the 3,4,5-trimethoxyphenyl scaffold. mit.edunih.govnih.govnih.gov Similarly, pyrimidine (B1678525) derivatives bearing the 3,4,5-trimethoxyphenyl group have been synthesized and investigated for their biological activities. nih.govresearchgate.net The synthesis of these compounds often involves the coupling of a pre-formed 3,4,5-trimethoxyphenyl-containing building block with a heterocyclic precursor. For instance, Suzuki cross-coupling reactions are a common method to link the 3,4,5-trimethoxyphenyl group to a heterocyclic ring like pyridine (B92270). nih.gov
Classes of Synthesized Derivatives
The application of the aforementioned modification strategies has led to the synthesis of several classes of derivatives based on the this compound scaffold. Imidazole and triazine derivatives are two prominent examples that have been explored.
Imidazole is a five-membered heterocyclic ring that is a common motif in many biologically active compounds. mdpi.comrasayanjournal.co.in The synthesis of imidazole derivatives from 3,4,5-trimethoxyphenylglyoxal can be achieved through the Debus-Radziszewski imidazole synthesis. scribd.commdpi.comwikipedia.org This is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound (the glyoxal), an aldehyde, and ammonia or a primary amine. scribd.comwikipedia.org
In this reaction, 3,4,5-trimethoxyphenylglyoxal would serve as the 1,2-dicarbonyl component. By varying the aldehyde component, a range of 2-substituted imidazoles can be prepared. The general scheme for this synthesis is a one-pot cyclocondensation that typically provides good yields of the 2,4,5-trisubstituted imidazole products. rasayanjournal.co.insciepub.com Numerous catalysts and reaction conditions have been developed to optimize this reaction, including the use of green catalysts and microwave irradiation to improve efficiency and environmental friendliness. rasayanjournal.co.inijprajournal.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Synthetic Method | Reference(s) |
| 3,4,5-Trimethoxyphenylglyoxal | Aldehyde | Ammonium (B1175870) Acetate | 2,4,5-Trisubstituted Imidazoles | Debus-Radziszewski Synthesis | scribd.comrasayanjournal.co.inwikipedia.org |
| Benzil | Substituted Benzaldehyde | Ammonium Acetate | 2,4,5-Triaryl Imidazoles | One-pot Cyclocondensation | rasayanjournal.co.insciepub.com |
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. researchgate.neteurekaselect.comijpsr.info Derivatives of 1,2,4-triazine, in particular, have been investigated for a variety of biological activities. eurekaselect.comijpsr.info A common method for the synthesis of 3-substituted-1,2,4-triazines involves the cyclocondensation of an α-ketoaldehyde with a carboxamidrazone. mdpi.com In this context, 3,4,5-trimethoxyphenylglyoxal could react with various amidrazones to yield 5-substituted-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazines.
Another synthetic route involves the reaction of 1,2,3-triazines with amidines, which can lead to the formation of pyrimidine derivatives, but related chemistries can also access 1,2,4-triazines. nih.gov The synthesis of 3-amino-1,2,4-triazines can be achieved through the condensation of aminoguanidine with glyoxal derivatives. researchgate.net Furthermore, triazinone-linked combretastatin analogs bearing the 3,4,5-trimethoxyphenyl moiety have been synthesized and have shown potent cytotoxic activity. tandfonline.comnih.gov The synthesis of these compounds often involves multi-step sequences, starting from precursors that are then elaborated to form the final triazine-containing molecule. nih.gov
| Reactant 1 | Reactant 2 | Product Class | Synthetic Method | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | 3,4,5-Trimethoxyphenylglyoxal | Carboxamidrazone | 3,5-Disubstituted-1,2,4-triazines | Cyclocondensation | mdpi.com | | Aminoguanidine | Glyoxal derivative | 3-Amino-1,2,4-triazines | Condensation | researchgate.net | | 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | Phenylhydrazine | N-phenyl-1,2,4-triazinone derivative | Ring Opening/Cyclization | tandfonline.com |
Quaternary Ammonium Aldimine Derivatives
The synthesis of quaternary ammonium aldimine derivatives incorporating a 3,4,5-trimethoxy phenyl group has been achieved through a structured, two-step process. mdpi.com The initial step involves a condensation reaction to form an aldimine, which is then followed by a quaternization reaction. mdpi.com
A common synthetic protocol involves the condensation between 3,4,5-trimethoxyaniline and 4-pyridinecarboxaldehyde. mdpi.com This reaction forms the intermediate aldimine containing the characteristic azomethine bond (–CH=N–). mdpi.com The second step is the quaternization of the pyridine nitrogen atom using various aromatic α-bromo ketones. mdpi.com This step introduces a second aromatic substituent and a permanent positive charge, creating the final quaternary ammonium aldimine salt. mdpi.com The specific α-bromo ketones used allow for the introduction of varied aromatic systems, such as those containing nitro, naphthyl, or biphenyl (B1667301) groups. mdpi.com
| Precursor | Reagent | Resulting Derivative Class |
| 3,4,5-trimethoxyaniline | 4-pyridinecarboxaldehyde | Aldimine Intermediate |
| Aldimine Intermediate | Aromatic α-bromo ketones | Quaternary Ammonium Aldimines |
This table illustrates the general synthetic pathway for Quaternary Ammonium Aldimine Derivatives.
Sulfonamide Derivatives
Sulfonamide derivatives are a significant class of compounds, and their synthesis from precursors containing the 3,4,5-trimethoxyphenyl group is of scientific interest. nih.govresearchgate.net The most conventional method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. researchgate.netmdpi.com
In the context of the 3,4,5-trimethoxyphenyl moiety, the synthesis would typically involve a precursor like 3,4,5-trimethoxybenzenesulfonyl chloride. This key intermediate can be reacted with a wide range of amines to yield the corresponding sulfonamides. nih.gov A representative procedure involves dissolving the amine precursor, such as one containing a trimethoxybenzyl group, in a solvent like dichloromethane. mdpi.com The corresponding sulfonyl chloride is added, followed by a base, such as triethylamine, to facilitate the reaction and neutralize the hydrochloric acid byproduct. mdpi.com The final product is then isolated through standard purification techniques. mdpi.com
Structure-Activity Relationship (SAR) Studies in Derivative Design
Impact of Substituent Electronic Properties on Activity
The electronic properties of substituents added to a core structure can dramatically alter its biological activity. The addition of electron-withdrawing groups, such as a nitro group (-NO2), has been noted to increase the activity of some sulfonamide derivatives. researchgate.net In the synthesis of quaternary ammonium aldimines from a 3,4,5-trimethoxyphenyl precursor, derivatives were created using α-bromo ketones with various substituents, including the potent electron-withdrawing 3-nitrophenyl group. mdpi.com
Research on 3',4',5'-trimethoxychalcone analogues further illustrates this principle. The introduction of different substituents at various positions on the chalcone (B49325) backbone leads to a wide range of inhibitory activities. nih.gov For instance, the placement of hydroxyl (-OH) and methoxy (-OCH3) groups can significantly influence the compound's potency as an inhibitor of nitric oxide production. nih.gov
| Compound Analogue | Substituents | Activity (IC50 in µM) on NO Production |
| 7 | 4-Hydroxy, 3-Methoxy | 0.3 |
| 11 | 3,4-Dihydroxy | 1.5 |
| 14 | 3-Hydroxy, 4-Methoxy | 1.3 |
| 15 | 3-Methoxy | 0.3 |
Data sourced from a study on 3',4',5'-trimethoxychalcone analogues, demonstrating how electronic differences from hydroxyl and methoxy groups affect inhibitory concentration (IC50). nih.gov
Influence of Steric Factors on Reaction Outcomes
Steric hindrance plays a significant role in the synthesis of complex molecules. In the classic synthesis of sulfonamides from a sulfonyl chloride and an amine, the nucleophilicity of the amine is a key factor. researchgate.net This nucleophilicity can be greatly diminished by steric bulk. Generally, primary amines are highly reactive in this synthesis. researchgate.net However, secondary amines, which are sterically more hindered around the nitrogen atom, exhibit significantly lower reactivity, with some reactions showing almost no product formation. researchgate.net This demonstrates how steric factors can directly influence reaction outcomes and yields.
Role of Linker Chemistry in Modified Compounds
The linker connecting different pharmacophores within a molecule is a critical design element that influences the compound's properties. SAR studies on a series of pyrazoloalkanoic acid derivatives revealed that biological potency was dependent on both the length of the alkanoic acid side chain (the linker) and its spatial relationship to the phenyl rings of the core structure. nih.gov In the case of the quaternary ammonium aldimines derived from a 3,4,5-trimethoxyphenyl fragment, the linker is formed by the azomethine bond (–CH=N–) and the pyridinium (B92312) ring system. mdpi.com This composite linker serves to connect the 3,4,5-trimethoxyphenyl group to another functional aromatic substituent, and its specific chemistry and conformation are integral to the structure of the final derivative. mdpi.com
Utility As a Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more starting materials in a single step to create a complex product that contains portions of all the reactants. nih.gov This approach is highly convergent, efficient, and ideal for generating molecular diversity.
3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303) is an excellent substrate for MCRs. For example, it can be used in a four-component Ugi reaction or a three-component Passerini reaction. A notable application is in the synthesis of highly substituted dihydropyrano[2,3-c]pyrazoles, where the glyoxal (B1671930) can react with malononitrile, hydrazine (B178648) hydrate, and an aldehyde in the presence of a catalyst. nih.gov The ability to incorporate the valuable 3,4,5-trimethoxyphenyl moiety into a complex structure in a single, efficient step underscores the compound's importance in modern drug discovery and combinatorial chemistry.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303).
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to coupling with neighboring protons). For 3,4,5-Trimethoxyphenylglyoxal hydrate, one would expect to observe signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the aldehydic proton, and the protons of the hydrate's hydroxyl groups. The symmetry of the 3,4,5-trimethoxyphenyl group would result in a simplified aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons (glyoxal group), the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is based on computational predictions and typical chemical shift ranges for similar functional groups, as specific experimental data is not publicly available.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 105 - 110 |
| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 65 |
| Aldehydic CH(OH)₂ | 5.0 - 6.0 | 90 - 100 |
| Carbonyl C=O | - | 190 - 200 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-C=O | - | 130 - 135 |
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govnist.gov This allows for the unambiguous assignment of proton signals to their corresponding carbon signals, providing a clear picture of the C-H bonds within the molecule. For this compound, HSQC would link the aromatic proton signals to their respective aromatic carbon signals and the methoxy proton signals to the methoxy carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). nih.govnist.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton. Key HMBC correlations for this compound would include those between the aromatic protons and the carbonyl carbon, as well as between the methoxy protons and the aromatic carbons to which the methoxy groups are attached.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₄O₆), HR-MS would confirm the exact mass and, consequently, its elemental composition, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups of the hydrate.
C-H stretch (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ for the aromatic C-H bonds and 2850-3000 cm⁻¹ for the methoxy C-H bonds.
C=O stretch: A strong absorption band in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl group of the glyoxal (B1671930) moiety.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.
C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the ether (methoxy) and alcohol functionalities.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. guidechem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.
A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its structure, including the stereochemistry of the hydrated glyoxal group and the conformation of the molecule in the solid state. It would also reveal details about hydrogen bonding and other intermolecular forces that govern the crystal packing.
Raman Spectroscopy for Vibrational Fingerprinting and Structural Analysis
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a unique "fingerprint" based on its chemical structure. researchgate.netrsc.org This method is particularly valuable for the structural elucidation of complex organic molecules like this compound. The Raman spectrum of this compound is characterized by a series of bands corresponding to the vibrational modes of its constituent functional groups.
The analysis of this compound via Raman spectroscopy would reveal distinct peaks associated with the stretching and bending vibrations of the trimethoxy-substituted phenyl ring, the glyoxal moiety, and the hydrate's hydroxyl groups. The absence of a strong carbonyl stretch, which is typically observed in anhydrous glyoxals, and the presence of bands corresponding to hydrated carbonyl groups (geminal diols) would confirm the hydrated structure. nih.gov
Key vibrational modes expected in the Raman spectrum of this compound include:
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the benzene ring.
Aromatic Ring Vibrations: Stretching and deformation modes of the carbon-carbon bonds within the phenyl ring.
Carbonyl (C=O) Stretching: While the glyoxal is hydrated, a weak to medium band for the ketone C=O stretch is expected.
C-O-C Stretching: Symmetric and asymmetric stretching of the methoxy groups.
O-H Stretching: Broad bands characteristic of the hydroxyl groups of the hydrate and any absorbed water.
C-C Stretching: Vibrations of the single bond between the aromatic ring and the glyoxal group.
Detailed research findings on analogous substituted phenylglyoxals and related aromatic compounds allow for the prediction of characteristic Raman shifts. researchgate.netkoreascience.kr For instance, studies on similar molecules have identified prominent marker bands for the aromatic amino acid phenylalanine, which can be used as a reference for interpreting the spectrum of other phenyl-containing compounds. researchgate.net
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group Assignment |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2800 - 3000 | Methoxy Groups |
| O-H Stretch | 3200 - 3500 (broad) | Hydrate (gem-diol) |
| Carbonyl (C=O) Stretch | 1680 - 1730 | Ketone |
| Aromatic C=C Stretch | 1580 - 1610 | Phenyl Ring |
| C-O-C Asymmetric Stretch | 1200 - 1280 | Methoxy Ether |
| C-O-C Symmetric Stretch | 1000 - 1100 | Methoxy Ether |
| C-O Stretch | 1000 - 1200 | gem-diol |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Specific experimental values for this compound may vary.
Chromatographic Techniques for Purity and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC is the method of choice for assessing its purity and for isolating the compound from reaction mixtures or impurities. A validated HPLC method can provide precise and accurate measurements of the compound's purity, often reported as a percentage.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds like this compound. In this setup, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.
While specific HPLC methods for this compound are not extensively published, protocols for analogous compounds, such as 3,4-dimethoxyphenylglyoxal (B8772937) hydrate, provide a strong basis for method development. For instance, a typical method would involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, with detection using a UV spectrophotometer at a wavelength where the aromatic ring exhibits strong absorbance.
Table 2: Representative HPLC Parameters for Purity Analysis of Phenylglyoxal (B86788) Hydrates
| Parameter | Condition | Purpose |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation |
| Mobile Phase | Methanol:Water (e.g., 60:40, v/v) | Eluent to carry the sample through the column |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation |
| Injection Volume | 10 µL | Volume of sample introduced into the system |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | To monitor the elution of the compound |
| Column Temperature | 25 °C (Ambient) | To ensure reproducible retention times |
| Purity Specification | ≥ 97% | A common purity threshold for research-grade chemicals mdpi.com |
Note: The parameters in this table are illustrative and based on methods for structurally related compounds. Method optimization would be required for the specific analysis of this compound.
Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Levels
Protein Modification Studies
The interaction of glyoxal (B1671930) derivatives with proteins can lead to significant modifications, impacting their structure and function. The primary targets for these modifications are the nucleophilic side chains of amino acid residues.
Covalent Bonding with Amino Acid Residues (e.g., Arginine)
Phenylglyoxal (B86788) and its derivatives are well-established reagents for the specific modification of arginine residues in proteins. nih.gov The guanidinium (B1211019) group of arginine is highly nucleophilic and reacts with the vicinal dicarbonyl functionality of phenylglyoxals. This reaction is particularly efficient under neutral to mildly alkaline conditions. researchgate.net
The reaction between a phenylglyoxal derivative and the guanidinium group of arginine results in the formation of a stable cyclic adduct. This covalent modification effectively neutralizes the positive charge of the arginine residue, which can have profound consequences for protein structure and function.
While specific kinetic studies on 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303) are not extensively documented in publicly available literature, the reactivity of the phenylglyoxal core is well-understood. The presence of three methoxy (B1213986) groups on the phenyl ring of 3,4,5-Trimethoxyphenylglyoxal hydrate likely influences its reactivity through electronic effects. A study comparing the reaction yields of various substituted phenylglyoxal hydrates in the synthesis of a specific product provides some insight into the relative reactivity, as shown in the table below.
Table 1: Reaction Yields of Various Phenylglyoxal Hydrates This interactive table provides data on the product yield, reaction time, and melting point of the product for different phenylglyoxal hydrates.
| Phenylglyoxal Hydrate | Product Yield | Reaction Time | Melting Point of Product |
|---|---|---|---|
| This compound | 92% | 33 h | 163–164°C |
| 3,4-Dimethoxyphenylglyoxal (B8772937) hydrate | 72% | 33 h | 250–252°C |
Alterations in Protein Structure and Function
The covalent modification of arginine residues by this compound can lead to significant alterations in protein structure and, consequently, function. Arginine residues are often involved in critical electrostatic interactions, such as salt bridges, which are essential for maintaining the tertiary and quaternary structure of proteins. nih.gov The neutralization of the positive charge on arginine upon modification disrupts these interactions, potentially leading to conformational changes and protein destabilization. nih.gov
Furthermore, many enzymes utilize arginine residues within their active sites for substrate binding and catalysis. The modification of these critical arginines by phenylglyoxal derivatives can lead to a loss of enzymatic activity. nih.gov For instance, studies on other proteins have shown that modification of arginine residues by phenylglyoxal leads to rapid inactivation. nih.gov While direct studies on this compound are limited, the established reactivity of the phenylglyoxal moiety suggests a similar potential to alter protein function through arginine modification.
Applications in Proteomics Research
The specific reactivity of phenylglyoxal derivatives towards arginine residues has been exploited in the field of proteomics. These reagents can be used as chemical probes to identify and quantify accessible and reactive arginine residues within a proteome. acs.org By designing phenylglyoxal-based probes with reporter tags (e.g., biotin (B1667282) or a fluorophore), researchers can label proteins, which can then be enriched and identified using mass spectrometry. acs.org
This chemical proteomics approach allows for the study of changes in arginine reactivity in response to cellular stimuli, disease states, or drug treatment. While the specific application of this compound in a proteomics context is not widely reported, its inherent reactivity towards arginine makes it a potential candidate for the development of novel chemical probes for studying protein function and interactions. nih.goveuropa.eursc.orgnih.gov
Nucleic Acid Interactions
In addition to proteins, glyoxal derivatives can also interact with nucleic acids, with a notable specificity for guanine (B1146940) residues.
Guanine Modification and Chemiluminescence Mechanisms
A significant application of 3,4,5-Trimethoxyphenylglyoxal (TMPG) is in the highly sensitive detection of guanine in nucleic acids through a chemiluminescence-based method. capes.gov.br In an alkaline phosphate (B84403) solution, TMPG reacts rapidly with the guanine moieties of a nucleic acid at room temperature to form a chemiluminescent derivative. capes.gov.br This reaction allows for the quantitative detection of nucleic acids and specific DNA sequences.
The mechanism involves the conversion of guanine to a derivative that emits light, which can be detected using a sensitive camera, such as a cooled, charge-coupled device (CCD) camera. capes.gov.br The intensity of the chemiluminescent signal is proportional to the amount of guanine present, enabling the quantification of DNA. This method has been successfully used to detect target DNA fragments in hybridization assays with a detection limit in the picomole range. capes.gov.br
G-Quadruplex Structure Interactions and Stabilization
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govresearchgate.net These structures are involved in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G-quadruplexes by small molecules has emerged as a promising strategy in cancer therapy. nih.govresearchgate.net
While there is no direct evidence of this compound specifically targeting and stabilizing G-quadruplex structures, the general principle involves small molecules that can bind to and stabilize these four-stranded DNA structures. mdpi.comelifesciences.org Such stabilization can inhibit the activity of enzymes like telomerase, which is overexpressed in many cancer cells, or modulate the expression of oncogenes. nih.govnih.govnih.gov The interaction of small molecules with G-quadruplexes is a complex process influenced by the molecule's structure, charge, and ability to interact with the planar G-tetrads and loops of the quadruplex. mdpi.com Further research would be necessary to determine if this compound or its derivatives could be designed to selectively recognize and stabilize G-quadruplex structures.
Cellular Target Modulation (In Vitro Studies)
In vitro studies on compounds structurally related to this compound have revealed several key cellular effects that contribute to their biological activity. These effects are primarily centered on the disruption of cellular division and the induction of programmed cell death.
Tubulin Polymerization Inhibition
The 3,4,5-trimethoxyphenyl moiety is a characteristic feature of many compounds that are known to interfere with tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. mdpi.com Research on various analogues has consistently demonstrated that the TMP group plays a significant role in binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, leading to a cascade of events that inhibit cell proliferation.
For instance, studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have shown that these compounds are potent inhibitors of tubulin polymerization. nih.gov The presence of the 3,4,5-trimethoxybenzoyl group was found to be a key determinant of this activity. nih.gov Similarly, chalcones featuring a 3,4,5-trimethoxyphenyl ring have been identified as potent inhibitors of tubulin assembly, with activity comparable to that of colchicine. nih.gov Docking studies have further supported these findings, suggesting that the TMP ring fits into the same subcavity of the colchicine binding site as the corresponding moiety in colchicine itself. nih.gov
One notable analogue, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), has been shown to directly inhibit the polymerization of isolated tubulin. nih.gov This inhibition is a key mechanism behind its cytotoxic effects on cancer cells. nih.gov The consistent findings across a range of TMP-containing compounds strongly suggest that this compound is also likely to exhibit tubulin polymerization inhibitory activity.
Table 1: Tubulin Polymerization Inhibition by Analogues of this compound
| Compound/Analogue | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives | Various cancer cell lines | Potent inhibition of tubulin polymerization. | nih.gov |
| 3,4,5-trimethoxychalcones | Murine acute lymphoblastic leukemia cells | Inhibition of tubulin assembly comparable to colchicine. | nih.gov |
Mitochondrial Membrane Potential Dysregulation
A common consequence of cellular stress and a hallmark of the intrinsic apoptotic pathway is the dysregulation of the mitochondrial membrane potential (ΔΨm). Several studies on analogues of this compound have demonstrated their ability to induce a loss of ΔΨm.
For example, treatment of human leukemia HL-60 cells with (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) resulted in a significant loss of mitochondrial membrane potential. nih.gov This event is a critical step in the apoptotic cascade initiated by PHT. nih.gov In another study, a synthetic compound containing a 3,4,5-trimethoxyphenyl fragment, identified as compound 1d, was also found to induce apoptotic-like cell death with clear mitochondrial involvement in Jurkat cells, a T-lymphocyte cell line. nih.gov This suggests a similar mechanism of mitochondrial membrane potential dysregulation. nih.gov
Furthermore, research on 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, another related compound, showed that it causes a reduction in the mitochondrial membrane potential in K562 and Jurkat leukemia cell lines. nih.gov This effect was linked to the increased expression of the pro-apoptotic protein Bax. nih.gov
Caspase Activity Induction in Cellular Models
The induction of apoptosis is often mediated by a family of cysteine proteases known as caspases. The activation of these enzymes is a central event in the execution phase of apoptosis. Consistent with their ability to induce apoptosis, analogues of this compound have been shown to trigger caspase activity in various cancer cell lines.
In studies with (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), treatment of HL-60 cells led to a notable increase in the activation of caspase-3/7 and caspase-8. nih.gov This activation is a direct consequence of the upstream events, including tubulin polymerization inhibition and mitochondrial dysfunction. nih.gov Similarly, the oxime of (E)-2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl)ethanone (BDEO), a structurally related compound, was found to regulate lymphocyte proliferation and activation through the activation of caspase-3, primarily via the mitochondrial intrinsic pathway. nih.gov This study also observed an increase in the activity of caspase-9. nih.gov
Apoptosis Induction in Cell Lines
The culmination of the cellular effects described above—tubulin polymerization inhibition, mitochondrial membrane potential dysregulation, and caspase activation—is the induction of apoptosis, or programmed cell death. Numerous studies have confirmed that compounds containing the 3,4,5-trimethoxyphenyl moiety are potent inducers of apoptosis in a variety of cancer cell lines.
Treatment of human leukemia HL-60 cells with (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) resulted in classic hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and internucleosomal DNA fragmentation. nih.gov In another example, a study evaluating a series of 28 new compounds containing 3,4,5-trimethoxyphenyl analogues found that the most promising compound induced apoptotic-like cell death in hematological neoplastic cell lines. nih.gov The study highlighted the selective cytotoxicity of this compound towards neoplastic cells. nih.gov
Further evidence comes from research on 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), which induced morphological features of apoptosis such as membrane blebbing and nuclear fragmentation in HT-29 human colon adenocarcinoma cells. semanticscholar.org
Table 2: Apoptotic Effects of 3,4,5-Trimethoxyphenyl Analogues in Cell Lines
| Compound/Analogue | Cell Line(s) | Key Apoptotic Events | Reference(s) |
|---|---|---|---|
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | HL-60 | Cell shrinkage, chromatin condensation, DNA fragmentation, caspase-3/7 and -8 activation, loss of mitochondrial membrane potential. | nih.gov |
| Compound 1d (a 3,4,5-trimethoxyphenyl analogue) | Jurkat, other hematological neoplastic cell lines | Apoptotic-like cell death with mitochondrial involvement. | nih.gov |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 | Cell shrinkage, membrane blebbing, chromatin condensation, nuclear fragmentation. | semanticscholar.org |
Molecular Targets and Pathways Under Investigation
The primary molecular target for many compounds containing the 3,4,5-trimethoxyphenyl moiety is tubulin. nih.gov The interaction with tubulin disrupts microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov
The apoptotic pathways induced by these compounds appear to be predominantly mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the observed dysregulation of mitochondrial membrane potential and the activation of initiator caspases like caspase-9, followed by the activation of effector caspases such as caspase-3. nih.govnih.gov The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and a potential downregulation of anti-apoptotic members, is also a key area of investigation. nih.gov
Furthermore, some studies have pointed towards the involvement of other signaling pathways. For instance, research on a chalcone (B49325) derivative, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, has implicated the PI3K/Akt/mTOR signaling pathway in its pro-apoptotic effects. nih.gov While this compound is a more distant analogue, it highlights that the broader chemical scaffold can influence the engagement of additional cellular pathways.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules. nih.govnih.gov These calculations can elucidate the geometric and electronic structure, as well as the energetic properties of 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303).
The stability of 3,4,5-Trimethoxyphenylglyoxal hydrate is a key aspect that can be explored through computational methods. The energetic landscape reveals the relative energies of different conformations and isomers of the molecule. For instance, the hydrate form, C₆H₂(OCH₃)₃C(O)CH(OH)₂, is typically a crystalline solid, which suggests its higher stability compared to the anhydrous liquid form of phenylglyoxals that tend to polymerize. researchgate.net
DFT calculations can be employed to determine the optimized geometries and corresponding energies of the hydrate and its potential intermediates. By comparing the total energies of different structures, the most stable conformation can be identified. nih.gov For example, a study on dimethoxybenzene derivatives used the B3LYP functional to determine the lowest total energy conformations. nih.gov Similar calculations for this compound would involve optimizing the geometry to find the minimum energy structure. The presence of intramolecular hydrogen bonds, such as between the hydroxyl groups of the hydrated glyoxal (B1671930) moiety, can significantly contribute to the stability of the molecule. The stability of a molecule can also be assessed by analyzing its thermodynamic parameters like entropy and heat capacity, which can be calculated from the vibrational frequencies obtained through DFT. rasayanjournal.co.in
Table 1: Representative DFT Functionals and Basis Sets for Energetic Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization and frequency calculations for organic molecules. acadpubl.eumalayajournal.org |
| PBE0 | TZ2P | Often used for predicting NMR chemical shifts and can provide accurate geometries. rsc.org |
| M06-2X | 6-31+G(d,p) | Recommended for studies involving non-covalent interactions and thermochemistry. |
This table is illustrative and the choice of functional and basis set can vary depending on the specific properties being investigated.
The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations, such as the distribution of electron density and the energies of frontier molecular orbitals, are invaluable for predicting how this compound will behave in chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would exhibit negative potential (red regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would show positive potential (blue regions), making them sites for nucleophilic interaction. acadpubl.eumalayajournal.org
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the system. nih.govresearchgate.net |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution. nih.govresearchgate.net |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic character of a molecule. mdpi.com |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A measure of the nucleophilic character, often referenced against a standard like tetracyanoethylene (B109619) (TCE). mdpi.com |
These descriptors can be calculated using the energies of the frontier orbitals to provide a quantitative measure of reactivity.
Molecular Docking and Dynamics Simulations
To understand how this compound might interact with biological macromolecules, such as proteins, molecular docking and dynamics simulations are employed. These computational techniques are crucial in the field of drug discovery and design.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. jptcp.com The 3,4,5-trimethoxyphenyl moiety is a common feature in many biologically active compounds, including those that target tubulin. nih.govresearchgate.net Docking studies of various compounds containing this moiety have revealed that it often occupies hydrophobic pockets in the binding sites of proteins. researchgate.netmdpi.com
In the context of this compound, docking simulations could be performed against potential protein targets. The results would model the binding pose and identify key interactions, such as hydrogen bonds between the hydroxyl groups of the hydrate and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the trimethoxyphenyl ring. For instance, studies on pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group have shown high binding affinities towards tubulin and various kinases. nih.gov
While docking provides a static picture of the binding, molecular dynamics (MD) simulations can be used to study the conformational changes of the ligand and the protein over time. MD simulations provide a more dynamic and realistic view of the binding process.
Starting from a docked pose, an MD simulation can be run to assess the stability of the ligand-protein complex. The simulation would reveal how the conformation of this compound and the protein adapt to each other. The 3,4,5-trimethoxyphenyl group is known to be important for maintaining suitable molecular conformations for optimal binding to tubulin. nih.gov
From the MD simulation trajectories, the binding free energy can be calculated, which is a more accurate predictor of binding affinity than the scoring functions used in docking. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used for this purpose. These calculations would provide a quantitative estimate of how strongly this compound binds to a potential target.
Reaction Mechanism Modeling (e.g., Transition State Calculations)
Computational chemistry can also be used to model the mechanisms of chemical reactions, providing insights into the formation of products and the kinetics of the reaction. For this compound, this could involve studying its synthesis or its reactions with other molecules.
Transition state theory is a cornerstone of reaction mechanism modeling. By locating the transition state structure on the potential energy surface, the activation energy of a reaction can be calculated. nih.gov This allows for the prediction of reaction rates and the elucidation of the most likely reaction pathway. For example, a theoretical study on the reaction of phenylglyoxal (B86788) hydrate with sodium hydroxide (B78521) to form sodium mandelate (B1228975) has been conducted, providing a precedent for studying similar reactions of substituted phenylglyoxals.
The presence of the three methoxy (B1213986) groups on the phenyl ring of this compound would be expected to influence the reaction mechanism compared to unsubstituted phenylglyoxal. These electron-donating groups can stabilize cationic intermediates or transition states, potentially altering the reaction pathway or kinetics. DFT calculations could be used to model the reaction of this compound, for instance, in an intramolecular Cannizzaro-type reaction, to determine the structures and energies of reactants, intermediates, transition states, and products.
Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. While direct computational studies specifically targeting This compound are not available in the current scientific literature, the methodologies for predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra are well-established. The predictive process can be effectively illustrated by examining computational analyses of closely related structural analogs, such as 3,4,5-Trimethoxybenzaldehyde .
The primary method for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. tandfonline.com By calculating the molecule's optimized geometry and electronic properties, researchers can simulate its various spectra.
For IR and Raman spectroscopy, DFT calculations are used to determine the harmonic vibrational frequencies. These calculations identify the normal modes of vibration for the molecule, along with their corresponding frequencies and intensities. The resulting theoretical spectra can then be compared with experimental FT-IR and FT-Raman spectra. A study on 3,4,5-Trimethoxybenzaldehyde utilized the wb97xd method with a 6-311++G(d,p) basis set to optimize the molecular structure and calculate its vibrational frequencies. tandfonline.com The calculated spectra showed good agreement with the experimental data, allowing for detailed assignments of the vibrational modes based on the Potential Energy Distribution (PED). tandfonline.com Such analysis is crucial for confidently assigning specific molecular motions, such as C-H stretching, C=O stretching, and aromatic ring vibrations, to the observed spectral bands.
Similarly, for NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating the isotropic magnetic shielding tensors of atoms in a molecule. These shielding values are then converted into chemical shifts (δ), usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the direct prediction of ¹H and ¹³C NMR spectra. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers of a molecule.
To illustrate the output of such computational work, the table below presents a comparison of theoretical and experimental vibrational frequencies for a related compound, 2,4,5-Trimethoxybenzaldehyde , which was studied using DFT at the B3LYP/6-311G(d) level of theory. researchgate.net The strong correlation between the calculated and observed values underscores the predictive power of these computational methods. researchgate.net
Interactive Data Table: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2,4,5-Trimethoxybenzaldehyde researchgate.net
| Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) | Assignment (Vibrational Mode) |
| 3080 | 3075 | 3085 | C-H Aromatic Stretching |
| 2980 | 2975 | 2985 | C-H Asymmetric Stretching (CH₃) |
| 2840 | 2835 | 2845 | C-H Symmetric Stretching (CH₃) |
| 1680 | 1675 | 1685 | C=O Carbonyl Stretching |
| 1600 | 1605 | 1602 | C-C Aromatic Stretching |
| 1510 | 1515 | 1512 | C-C Aromatic Stretching |
| 1460 | 1465 | 1463 | C-H Deformation (CH₃) |
| 1260 | 1265 | 1262 | C-O Stretching (Methoxy) |
| 1120 | 1125 | 1123 | C-O Stretching (Methoxy) |
| 860 | 865 | 863 | C-H Out-of-plane Bending |
The discrepancies observed between calculated and experimental values are generally small and can be attributed to factors such as the calculations being performed on a single molecule in a vacuum (gas phase) while experiments are often conducted on a solid sample, where intermolecular interactions can influence vibrational modes. researchgate.net Despite these minor differences, the theoretical spectra are invaluable for achieving a complete and confident assignment of the experimental data. tandfonline.comresearchgate.net
Therefore, while a dedicated computational analysis of This compound is yet to be published, the established DFT and GIAO methodologies would be expected to yield accurate predictions for its IR, Raman, and NMR spectra, providing crucial data for its structural characterization.
Applications in Advanced Chemical and Biological Research Systems
Building Block in Complex Organic Synthesis
The structural characteristics of 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303) make it a versatile precursor in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and fine chemicals.
Preparation of Bioactive Heterocyclic Compounds
The 3,4,5-trimethoxyphenyl group is a key pharmacophoric element found in numerous naturally occurring and synthetic bioactive compounds. nih.gov This moiety is crucial for the biological activity of molecules like colchicine (B1669291), which is known for its ability to inhibit tubulin polymerization. nih.gov Consequently, the synthesis of novel heterocyclic compounds incorporating the 3,4,5-trimethoxyphenyl fragment is a significant area of research aimed at discovering new therapeutic agents. nih.govnih.gov
While direct use of 3,4,5-Trimethoxyphenylglyoxal hydrate in all published syntheses is not always documented, its structural components are central to the creation of various bioactive heterocycles. For instance, derivatives of 3,4,5-trimethoxycinnamic acid, a related compound, are used to create esters and amides with a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. fishersci.co.uk The synthesis of thiazole-pyrimidine derivatives with antiproliferative activity has been achieved using 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, a close relative of the glyoxal (B1671930) hydrate, as a starting material. nih.gov These examples underscore the importance of the 3,4,5-trimethoxyphenyl scaffold, for which the glyoxal hydrate serves as a potential starting material, in constructing complex, bioactive heterocyclic systems.
Intermediate in Fine Chemical Synthesis
Beyond the synthesis of biologically active molecules, the 3,4,5-trimethoxyphenyl moiety is a component of various fine chemicals. The reactivity of the glyoxal group in this compound allows for its incorporation into larger molecular frameworks through a variety of chemical reactions. For example, the synthesis of 3,4,5-trimethoxybenzenesulfonamides has been reported, demonstrating the utility of the trimethoxyphenyl group in creating specialized chemical entities that may not be intended for biological applications but are valuable in other areas of chemical industry and research. nih.gov The glyoxal hydrate can serve as a precursor to such molecules, providing a ready-made and functionalized aromatic ring for further chemical transformations.
Derivatizing Agent in Analytical Chemistry
Derivatization is a chemical modification process used to enhance the detectability and separation of analytes in various analytical techniques. researchgate.netsigmaaldrich.comlibretexts.org The reactive nature of the glyoxal functional group makes this compound a potential candidate for use as a derivatizing agent.
Fluorescence Detection of Nucleotides
The detection and quantification of nucleotides are crucial in many areas of biological and medical research. mdpi.com Fluorescent labeling is a common strategy to achieve high sensitivity and selectivity in nucleotide analysis. jenabioscience.com Glyoxal and its derivatives are known to react with guanine (B1146940) residues in nucleotides and DNA. nih.gov This reaction can be exploited for fluorescent labeling.
A study on glyoxal-linked nucleotides demonstrated that a 4-azidophenylglyoxal could be used to synthesize modified 2'-deoxyuridine (B118206) triphosphates. nih.gov These modified nucleotides were then incorporated into DNA and could react with arginine-containing peptides to form stable conjugates. nih.gov This principle of glyoxal-mediated modification of nucleotides suggests that this compound could potentially be used as a derivatizing agent for the fluorescent detection of guanosine-containing nucleotides. The trimethoxyphenyl group might modulate the fluorescence properties of the resulting adduct, potentially leading to new analytical methods.
Chemiluminescent Sensing Platforms for Biomarkers
Chemiluminescence, the emission of light from a chemical reaction, offers a highly sensitive detection method for various biomarkers. The reactions of glyoxal and its derivatives can sometimes lead to the generation of light. While specific applications of this compound in chemiluminescent sensing are not yet widely reported, the reactivity of the glyoxal group with certain functional groups, such as the guanidinium (B1211019) group of arginine, is well-established. nih.govrsc.org This reaction forms the basis for the detection of arginine and arginine-containing proteins. It is conceivable that the reaction of this compound with specific biomarkers could be coupled to a chemiluminescent reporter system, creating a sensitive detection platform. The trimethoxyphenyl moiety could influence the reaction kinetics and the quantum yield of the chemiluminescence, potentially enhancing the analytical performance.
Investigation in In Vitro Biological Activities
A significant area of research involving the 3,4,5-trimethoxyphenyl scaffold is the investigation of the in vitro biological activities of its derivatives, particularly their potential as anticancer agents. The structural similarity of this moiety to the A-ring of colchicine has inspired the synthesis of numerous compounds aimed at disrupting microtubule dynamics in cancer cells.
Several studies have demonstrated the potent antiproliferative activity of compounds containing the 3,4,5-trimethoxyphenyl group. For example, a series of pyrrolidone derivatives bearing this moiety were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. Similarly, a study on 3',4',5'-trimethoxychalcone analogues revealed their inhibitory effects on nitric oxide production and tumor cell proliferation. rsc.orgsemanticscholar.org Another class of compounds, (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles containing the 3,4,5-trimethoxyphenyl group, were identified as potent antimitotic agents that target tubulin. mdpi.com
Below are tables summarizing the in vitro biological activity of some of these compounds.
| Compound Class | Cell Line | Activity | Measurement | Reference |
| Pyrrolidone Derivatives | A549 (Lung Cancer) | Anticancer | Reduced viability to 28.0% and 29.6% for specific derivatives | |
| 3',4',5'-Trimethoxychalcone Analogues | Hep G2 (Liver Cancer) | Antiproliferative | IC50 of 1.8 µM for chalcone (B49325) 15 | rsc.org |
| 3',4',5'-Trimethoxychalcone Analogues | Colon 205 (Colon Cancer) | Antiproliferative | IC50 of 2.2 µM for chalcone 15 | rsc.org |
| 3',4',5'-Trimethoxychalcone Analogues | Macrophages | Nitric Oxide Production Inhibition | IC50 of 0.3 µM for compound 7 | semanticscholar.org |
| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-Triazoles | MCF-7 (Breast Cancer) | Antiproliferative | IC50 of 0.39 µM for compound 22b | mdpi.com |
| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-Triazoles | MDA-MB-231 (Breast Cancer) | Antiproliferative | IC50 of 0.77 µM for compound 22b | mdpi.com |
| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-Triazoles | HL-60 (Leukemia) | Antiproliferative | IC50 of 0.37 µM for compound 22b | mdpi.com |
These findings highlight the significant potential of compounds derived from the 3,4,5-trimethoxyphenyl scaffold in the development of new therapeutic agents.
Antiproliferative Research on Cancer Cell Lines
While direct studies on the antiproliferative effects of this compound itself are not extensively documented in publicly available literature, its crucial role as a reactant in the synthesis of novel anticancer agents is well-established. A notable example is the synthesis of a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives. In this research, this compound was reacted with various aminoguanidines in glacial acetic acid to form the core 1,2,4-triazine (B1199460) structure of the final compounds. nih.gov
These synthesized derivatives, which incorporate the 3,4,5-trimethoxyphenyl moiety from the initial glyoxal hydrate, were subsequently evaluated for their cytotoxic activity against several human cancer cell lines. A majority of the synthesized compounds demonstrated notable antiproliferative effects. nih.gov The cytotoxic activity was measured in terms of IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The research identified several compounds with significant cytotoxic activity against human colon carcinoma (HCT-116), human cervical cancer (HeLa), and human breast cancer (MCF-7) cell lines. nih.gov For instance, some of the novel 1,2,4-triazine derivatives showed IC₅₀ values below 100 μM. nih.gov The study highlighted that the presence of certain structural features, in combination with the 3,4,5-trimethoxyphenyl group, was crucial for the observed anticancer activity. nih.gov The most active compounds from the series were found to induce apoptosis (programmed cell death) in the cancer cells, a key mechanism for effective anticancer agents. nih.gov
Table 1: Cytotoxic Activity of Selected Benzenesulfonamide Derivatives Synthesized Using this compound
| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 37 | HCT-116 (Colon Cancer) | 36 | nih.gov |
| Compound 37 | HeLa (Cervical Cancer) | 34 | nih.gov |
| Compound 46 | MCF-7 (Breast Cancer) | N/A (Most active in this line) | nih.gov |
Note: The table presents a selection of the most active compounds as highlighted in the study. The research paper evaluated a larger series of compounds with varying activities.
Antimicrobial Research (In Vitro)
Based on a comprehensive review of publicly available scientific literature, there are no specific in vitro studies detailing the antimicrobial (antibacterial or antifungal) activity of this compound. While glyoxal and its derivatives are a class of compounds that have been investigated for antimicrobial properties, specific data for the 3,4,5-trimethoxy substituted version is not available.
Antioxidant Activity Studies (In Vitro)
A thorough search of scientific databases and literature reveals no direct in vitro antioxidant activity studies, such as DPPH or ABTS radical scavenging assays, for this compound. The 3,4,5-trimethoxyphenyl moiety is present in many natural and synthetic compounds known for their antioxidant properties; however, the antioxidant potential of the glyoxal hydrate derivative itself has not been reported.
Development of Chemical Probes for Biological Systems
The parent compound, phenylglyoxal (B86788), is a well-established reagent in chemical biology for the selective chemical modification of arginine residues in proteins. wikipedia.orgnih.govexlibrisgroup.com This reactivity has been harnessed to develop chemical probes for studying protein structure and function. The reaction occurs under mild conditions and is highly specific for the guanidinium group of arginine. exlibrisgroup.com
This principle has been extended to create sophisticated chemical probes. For example, a fluorescent probe, rhodamine-phenylglyoxal (Rh-PG), was developed to selectively label and visualize protein citrullination, a post-translational modification where arginine is converted to citrulline. nih.gov This probe allows for sensitive detection of citrullinated proteins, which is important as aberrant protein citrullination is linked to various diseases. nih.gov Furthermore, a fluorine-18 (B77423) labeled phenylglyoxal analogue, [¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), has been synthesized as a prosthetic group for the radiolabeling of proteins for use in Positron Emission Tomography (PET) imaging. acs.org
While there are no specific reports on the use of this compound as a chemical probe, its structural similarity to phenylglyoxal suggests a potential application in this area. The trimethoxy substitution on the phenyl ring could modulate the reactivity and specificity of the glyoxal group, potentially offering advantages for specific applications in chemical biology. However, research to develop and validate this compound as a chemical probe for biological systems has not yet been published in the scientific literature.
Future Research Directions and Unexplored Potential
Exploration of Novel Synthetic Routes and Catalytic Systems
The advancement of organic synthesis is intrinsically linked to the development of efficient, sustainable, and novel chemical transformations. For 3,4,5-Trimethoxyphenylglyoxal hydrate (B1144303), future research into its synthesis is poised to move beyond classical oxidation methods, targeting greater efficiency and environmental compatibility.
Current synthesis often relies on the oxidation of precursors such as 3,4,5-trimethoxyacetophenone or the corresponding benzaldehyde (B42025). wikipedia.org Future work should focus on pioneering new catalytic systems that offer improved yields, selectivity, and milder reaction conditions. Aryl glyoxals are pivotal building blocks in multicomponent reactions for generating complex oxygen heterocycles, underscoring the need for robust synthetic protocols. nih.govresearchgate.netrsc.org
Promising areas for exploration include:
Nanocatalysis: The use of metal nanoparticles, such as gold (Au) or titanium dioxide (TiO₂), has shown efficacy in various organic transformations. nih.gov Research into nanoparticle-catalyzed oxidation of 3,4,5-trimethoxyacetophenone could lead to highly efficient and recyclable catalytic systems.
Biocatalysis: Employing enzymes or whole-cell systems for oxidation offers the potential for exceptional selectivity under environmentally benign aqueous conditions. Screening for oxidoreductases capable of converting the precursor aldehyde or acetophenone (B1666503) would be a significant step forward.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for energetic processes like oxidation, and facilitate scalability. Developing a flow-based synthesis for 3,4,5-Trimethoxyphenylglyoxal hydrate would be a substantial advancement for its potential industrial application.
Green Oxidants and Catalysts: Investigation into sustainable oxidizing agents (e.g., H₂O₂, O₂) combined with green catalysts like ionic liquids or graphene oxide could drastically reduce the environmental footprint of the synthesis. nih.govresearchgate.net
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Catalyst Type | Potential Advantages | Research Focus |
| Catalytic Oxidation | Metal Nanoparticles (e.g., Au, Pd, TiO₂) | High efficiency, recyclability, mild conditions | Catalyst design, substrate scope, reaction optimization |
| Biocatalysis | Oxidoreductase Enzymes | High selectivity, green conditions, ambient temperature | Enzyme screening, protein engineering, process development |
| Flow Chemistry | Heterogeneous Catalysts | Enhanced safety, scalability, precise control | Reactor design, optimization of flow parameters |
| Green Chemistry | Ionic Liquids / Graphene Oxide | Recyclable catalysts, alternative solvents | Catalyst performance, reaction mechanism, cost-effectiveness |
Advanced Understanding of Structure-Reactivity Relationships
A deep understanding of the relationship between a molecule's structure and its chemical reactivity is fundamental to its application. For this compound, future research should aim to build a comprehensive profile of its reactivity, particularly with biological nucleophiles. The compound exists as a hydrate of a highly reactive α-dicarbonyl, and its reactivity is modulated by the electron-donating 3,4,5-trimethoxyphenyl group.
Key research avenues include:
Mechanistic Studies: While the general reaction of glyoxals with arginine is known to form dihydroxyimidazolidine derivatives, the specific kinetics and thermodynamics for this compound are yet to be determined. acs.org Detailed mechanistic studies, including kinetic assays and isotopic labeling, would elucidate the reaction pathway and the influence of the trimethoxy-substituted ring.
Crystallographic Analysis: There is a lack of publicly available crystal structure data for this compound. X-ray crystallographic studies of the hydrate itself and its condensation products (e.g., with arginine) would provide invaluable, precise information on bond lengths, angles, and intermolecular interactions, validating theoretical models.
Spectroscopic Characterization: Advanced spectroscopic techniques (e.g., 2D NMR, FT-IR, Raman) should be employed to characterize the compound and its reaction intermediates in solution. This would help in understanding its dynamic behavior and the stability of its adducts.
Comparative Reactivity: A systematic study comparing the reactivity of a series of substituted arylglyoxals could quantify the electronic effects of the aromatic ring on the dicarbonyl moiety. nih.gov This would affirm the role of the methoxy (B1213986) groups in modulating reactivity, a key aspect for designing chemical probes. nih.gov
Identification of New Molecular Targets and Pathways in Chemical Biology
The ability of this compound to covalently modify arginine residues makes it a powerful tool for chemical biology. nih.gov Future research is expected to leverage this reactivity to discover new molecular targets and probe biological pathways.
Future research directions in this area are:
Chemoproteomic Profiling: The compound can be used as a chemical probe in activity-based protein profiling (ABPP) experiments. By treating cell lysates or living cells with this compound and subsequently using mass spectrometry to identify modified proteins, researchers can uncover novel protein targets. This moves beyond known arginine-rich proteins to provide a global map of its interactions.
Enzyme Reactivity Probing: Studies have shown that arylglyoxals can be used to probe the reactivity of functionally critical arginine residues in enzymes. nih.gov This approach can be systematically applied to various enzyme classes (e.g., kinases, phosphatases, metabolic enzymes) to identify those that are susceptible to modification and potential inhibition.
Pathway Interrogation: Given the prevalence of arginine in critical protein domains (e.g., DNA-binding domains, catalytic sites), modification by this glyoxal (B1671930) derivative could disrupt specific cellular pathways. Future studies could investigate its effects on processes like signal transduction, DNA repair, and metabolic regulation, potentially identifying it as a modulator of these pathways. Related molecules with the 3,4,5-trimethoxyphenyl scaffold have shown biological activities, such as inhibiting nitric oxide production, suggesting a rich field for investigation. nih.gov
Development of Advanced Analytical Techniques Employing the Chemical Compound
The specific reaction of glyoxals with guanidino groups, such as in arginine, provides a foundation for developing powerful analytical methods. Future research can harness this compound to create sophisticated techniques for quantification and detection.
Key development areas include:
Fluorogenic and Chromogenic Assays: A significant research goal would be to design an assay where the reaction of this compound with arginine produces a fluorescent or colored product. The electron-rich trimethoxyphenyl ring could be engineered to enhance the spectroscopic properties of the resulting adduct. This would enable the development of simple, high-throughput microplate assays for arginine quantification in biological samples. While novel fluorescent probes for arginine are being developed, leveraging the intrinsic properties of the glyoxal adduct offers a direct approach. nih.govrsc.org
HPLC-Based Derivatization: The compound can be used as a pre-column or post-column derivatizing agent for the sensitive detection of arginine and other guanidino-containing compounds by High-Performance Liquid Chromatography (HPLC). The trimethoxyphenyl group would provide a strong chromophore for UV detection or could be further functionalized for fluorescence detection.
Biosensor Development: Immobilizing an enzyme that is selectively inhibited by the glyoxal-arginine adduct onto an electrode or other transducer could form the basis of a biosensor. Alternatively, the compound itself could be immobilized on a surface to capture arginine-containing peptides for subsequent analysis.
The table below outlines the components of a potential fluorogenic assay.
| Assay Component | Description | Future Development Focus |
| Probe | This compound | Optimization of reaction conditions (pH, temperature) for maximal signal |
| Analyte | Arginine (free or in peptides/proteins) | Application to complex biological matrices (e.g., plasma, cell lysates) |
| Reaction Product | Fluorescent imidazolidine (B613845) or other heterocyclic adduct | Structural elucidation of the fluorescent product; quantum yield enhancement |
| Detection Method | Fluorescence Spectrophotometry (Microplate Reader) | Development of a robust, validated quantitative method (LOD, LOQ) |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work accelerates scientific discovery. For this compound, this integration can guide the synthesis of new derivatives and predict their behavior, saving significant time and resources.
Future research should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure, reactivity indices, and reaction mechanisms of the compound. researchgate.net This can predict the most likely sites for reaction, calculate the energy barriers for different synthetic routes, and explain the spectroscopic properties observed experimentally.
Molecular Docking: To explore its potential as a biological probe or inhibitor, molecular docking simulations can be used to predict how this compound and its derivatives bind to the active sites of target proteins. This can help prioritize which proteins to investigate experimentally.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of related arylglyoxal derivatives and measuring their reactivity or biological activity, QSAR models can be built. These models use computational descriptors to correlate a molecule's structure with its function, enabling the prediction of the activity of new, unsynthesized compounds.
Rational Design Cycle: The ultimate goal is to establish a feedback loop where computational predictions guide experimental synthesis and testing. The experimental results are then used to refine the computational models, leading to a more efficient and rational design of molecules with desired properties.
Expansion into Materials Science and Nanotechnology Applications
The bifunctional nature of this compound, with its two reactive carbonyl groups, makes it an attractive building block for polymers and advanced materials. This remains a largely unexplored area with significant potential.
Promising future directions include:
Polymer Synthesis: The compound can act as a monomer or a crosslinking agent. Its reaction with diamines or other difunctional nucleophiles could lead to the formation of novel condensation polymers (e.g., polyimines, polyamides) with potentially interesting thermal, mechanical, or optical properties.
Hydrogel Formation: Its ability to crosslink biopolymers like chitosan (B1678972) or cellulose (B213188) could be exploited to create novel hydrogels. nih.gov The incorporation of the 3,4,5-trimethoxyphenyl moiety could impart properties such as hydrophobicity, antioxidant capacity, or drug-loading capabilities to the hydrogel network.
Surface Functionalization: The compound could be used to functionalize the surfaces of various materials, from silicon wafers to nanoparticles. This surface modification could be used to attach specific biomolecules (peptides, proteins) via reaction with their arginine residues, creating bioactive surfaces for biosensors or cell culture applications.
Metal-Organic Frameworks (MOFs): While speculative, the dicarbonyl unit could potentially be used as a ligand in the design of new MOFs. The specific geometry and electronic properties of the ligand could lead to frameworks with unique porous structures and catalytic activities.
Q & A
Q. What are the standard synthetic routes for preparing 3,4,5-trimethoxyphenylglyoxal hydrate, and how are reaction conditions optimized?
The compound is typically synthesized via oxidation of 3,4,5-trimethoxyacetophenone using oxidizing agents such as selenium dioxide (SeO₂) or copper(II) acetate under mild conditions (e.g., reflux in acetic acid or aqueous ethanol). Reaction optimization involves adjusting temperature (70–90°C), solvent polarity, and stoichiometry of the oxidizing agent to maximize yield. Post-reaction, the product is isolated as a hydrate due to its hygroscopic nature, often via crystallization from water-containing solvents. Purity is confirmed by melting point analysis and spectroscopic methods .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) bands (~3400 cm⁻¹) from the hydrate.
- ¹H/¹³C NMR : Signals for methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR; δ ~56–60 ppm in ¹³C NMR) and glyoxal protons (δ ~9.5–10.5 ppm).
- Mass spectrometry (MS) : Molecular ion peak at m/z 242.23 (C₁₁H₁₄O₆) and fragmentation patterns to confirm structure.
- X-ray crystallography : For resolving hydrate-specific hydrogen bonding networks .
Advanced Research Questions
Q. How does this compound participate in condensation reactions to form heterocyclic compounds, and what mechanistic insights are critical?
The compound acts as a bifunctional electrophile in reactions with nucleophiles like amines or hydroxylamines. For example, in imidazole synthesis (e.g., 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole), the glyoxal moiety undergoes nucleophilic attack followed by cyclization. Mechanistic studies focus on pH-dependent reactivity, solvent effects (polar aprotic solvents enhance electrophilicity), and steric hindrance from methoxy groups. Kinetic monitoring via HPLC or in-situ IR helps identify intermediates .
Q. What role does this compound play in chemiluminescent DNA sensing, and how is sensitivity enhanced?
In telomere detection, the compound reacts with guanine residues in DNA to form chemiluminescent adducts. The method involves:
- Hybridization of target DNA with probe-modified magnetic beads.
- Reaction with this compound under alkaline conditions to generate light-emitting species. Sensitivity is improved by optimizing reaction time (30–60 min), temperature (25–37°C), and glyoxal concentration (5 × 10⁻⁹–1 × 10⁻⁷ M). Limit of detection (LOD) is validated via calibration curves (R² ≥ 0.99) .
Q. What experimental design considerations are critical for handling this compound in aqueous environments?
- Hydrate stability : Store at 2–8°C in airtight, amber vials to prevent dehydration or photodegradation.
- Solvent selection : Use polar solvents (e.g., DMSO, ethanol) to maintain solubility; avoid prolonged exposure to moisture to minimize hydrolysis.
- Safety protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of fine particles .
Q. How can conflicting data on reaction yields or byproduct formation be resolved during glyoxal-mediated syntheses?
- Byproduct analysis : Employ LC-MS or GC-MS to identify impurities (e.g., over-oxidation products or residual starting material).
- Reaction monitoring : Use in-situ techniques (e.g., Raman spectroscopy) to track intermediate formation.
- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq. oxidizing agent) or use scavengers (e.g., molecular sieves) to suppress side reactions. Cross-validate results with independent synthetic routes (e.g., enzymatic oxidation) .
Q. What strategies improve the regioselectivity of this compound in multi-step organic syntheses?
- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) on methoxy substituents to control reaction sites.
- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to activate specific carbonyl groups.
- Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., Mulliken charges on carbonyl carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
